molecular formula C20H20Cl2N2 B1423231 N-((E)-(2-chloro-3-((E)-(phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride CAS No. 195382-10-6

N-((E)-(2-chloro-3-((E)-(phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride

Cat. No. B1423231
M. Wt: 359.3 g/mol
InChI Key: VFKQWKQWRNVXTA-UHFFFAOYSA-N
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Description

“N-((E)-(2-chloro-3-((E)-(phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride” is used as a raw material in the intermediate stage of the drug Telmisartan .


Synthesis Analysis

The synthesis of anilines, which are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers, has been studied extensively . A metallaphotocatalytic chemo- and regioselective synthesis of N-alkyl anilines has been reported that uses readily available tertiary alkylamines, nitroarenes, and carboxylic acids .


Chemical Reactions Analysis

Anilines are known to act as weak organic bases . They can react with acids to form salts soluble in water, including those anilines that are not very soluble in water . The reactions for making anilines, precursors of many high-value chemical products, have been studied .

Scientific Research Applications

    Organic Synthesis and Medicinal Chemistry

    • Methods/Experimental Procedures : The compound can be synthesized through various methods, including Friedel-Crafts reactions. For example, a metal- and solvent-free synthesis of aniline-based triarylmethanes has been achieved using Brönsted acidic ionic liquid as a catalyst .

    N-Methylation of Amines

    • Methods/Experimental Procedures : Researchers employ catalytic methods to achieve selective N-methylation of amines. For instance, methylation of anilines with methanol has been explored .

    Conducting Polymeric Hydrogels

    • Methods/Experimental Procedures : Researchers synthesize conducting polymeric hydrogels based on polyaniline (PANI) and other polymers. The incorporation of N-((E)-(2-chloro-3-((E)-(phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride enhances their conductivity and responsiveness .

These applications highlight the versatility and potential impact of N-((E)-(2-chloro-3-((E)-(phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride in various scientific domains. Researchers continue to explore its properties and applications, making it an exciting compound for future studies. 🌟 .

properties

IUPAC Name

N-[[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2.ClH/c21-20-16(14-22-18-10-3-1-4-11-18)8-7-9-17(20)15-23-19-12-5-2-6-13-19;/h1-6,10-15,22H,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKQWKQWRNVXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CNC2=CC=CC=C2)C(=C(C1)C=NC3=CC=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline;hydrochloride

CAS RN

63857-00-1
Record name Benzenamine, N-[[2-chloro-3-[(phenylamino)methylene]-1-cyclohexen-1-yl]methylene]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63857-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((E)-(2-chloro-3-((E)-(phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride
Reactant of Route 2
N-((E)-(2-chloro-3-((E)-(phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride
Reactant of Route 3
N-((E)-(2-chloro-3-((E)-(phenylimino)methyl)cyclohex-2-en-1-ylidene)methyl)aniline hydrochloride

Citations

For This Compound
1
Citations
F Xia, D Sinefeld, Z Chang, X Gong, Q Sun - bioRxiv, 2023 - biorxiv.org
In vivo imaging of the neurovascular network is considered to be one of the most powerful approaches for understanding brain functionality. Nevertheless, simultaneously imaging the …
Number of citations: 0 www.biorxiv.org

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